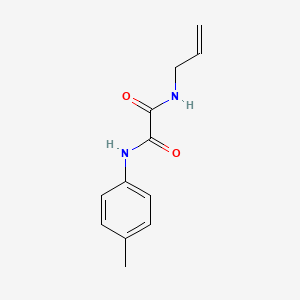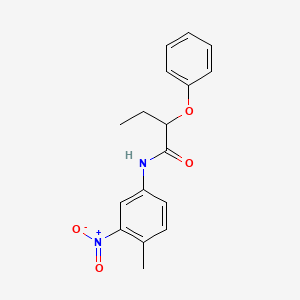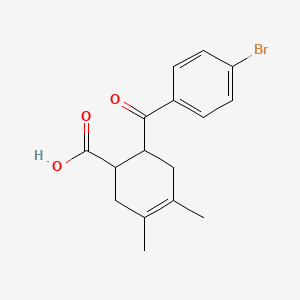![molecular formula C18H27N3O3S B5184401 N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5184401.png)
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as CSPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CSPB is a potent inhibitor of the protein kinase CK2, which plays a critical role in many cellular processes, including cell growth, proliferation, and differentiation.
Mecanismo De Acción
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the enzyme and preventing its phosphorylation activity. This inhibition leads to the dephosphorylation of CK2 substrates, which can result in the induction of apoptosis and the inhibition of cell proliferation and migration.
Biochemical and Physiological Effects:
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of CK2 activity, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation and migration. Additionally, N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its potent inhibition of CK2, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Additionally, N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide involves several steps, starting with the reaction of 4-methyl-1-piperazine with 4-chlorobenzoyl chloride to form 4-methyl-1-piperazinyl-4'-chlorobenzophenone. This intermediate is then reacted with cyclohexylamine to form N-cyclohexyl-4-methyl-1-piperazinyl-4'-chlorobenzophenone, which is further reacted with sodium sulfonate to form N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide. The overall yield of this synthesis method is approximately 20%, and the purity of the final product is greater than 98%.
Aplicaciones Científicas De Investigación
N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. CK2 is overexpressed in many types of cancer, and its inhibition by N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. Additionally, N-cyclohexyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-20-10-12-21(13-11-20)25(23,24)17-9-5-6-15(14-17)18(22)19-16-7-3-2-4-8-16/h5-6,9,14,16H,2-4,7-8,10-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPYQEZDZSTKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5184320.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)

![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)

![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)

